α-异威特酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

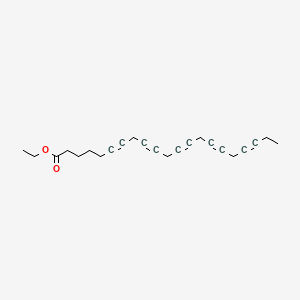

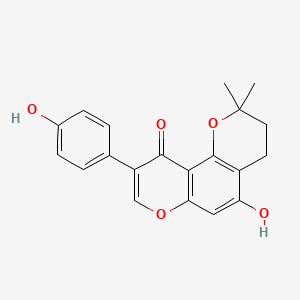

Alpha-Isowighteone is a flavonoid compound . It is a yellow powder and its chemical name is 5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one .

Molecular Structure Analysis

Alpha-Isowighteone has a molecular formula of C20H18O5 . It contains a total of 46 bonds, including 28 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

Alpha-Isowighteone has a molecular weight of 338.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .科学研究应用

环境同位素制图

Holt、Evans 和 Madgwick (2021) 等人关于环境同位素制图的研究重点关注不同环境中生物可利用锶的使用。这种方法在生态学和考古学中越来越普遍地用于对生物材料进行来源鉴定。现代植物材料产生的同位素景观提供了生物可利用锶的最佳近似值,这对于了解各种化合物的环境分布和迁移率至关重要,可能包括 α-异威特酮等化合物(Holt、Evans 和 Madgwick,2021)。

海洋哺乳动物生态学

稳定同位素分析 (SIA) 是生态学中用于研究动物饮食、栖息地利用、运动和生理学的一种工具,尤其是在海洋哺乳动物中。Newsome、Clementz 和 Koch (2010) 详细介绍了这种方法,它可用于了解各种物种的生态作用和迁徙模式,深入了解可能影响 α-异威特酮等化合物分布和生态作用的环境相互作用和生物地球化学循环(Newsome、Clementz 和 Koch,2010)。

辐射与健康

El Ghissassi 等人 (2009) 对包括辐射在内的人类致癌物的综述强调了一些物质和技术的双重性质,既提供了有益的应用,也存在健康风险。这种二元性对于理解 α-异威特酮如何在科学研究中具有有益应用,同时也要考虑潜在风险至关重要(El Ghissassi 等,2009)。

生态系统气体交换

Yakir 和 Sternberg (2000) 对生态系统气体交换研究中稳定同位素的研究突出了同位素在理解生态系统内碳循环和氧循环中发挥的关键作用。此类研究可以深入了解各种化合物(包括 α-异威特酮)对环境的更广泛影响和作用(Yakir 和 Sternberg,2000)。

分析生态地球化学

Irrgeher 和 Prohaska (2015) 讨论了生态地球化学中分析方法的发展,强调了非传统稳定同位素在生态系统研究中的应用。该领域的进步可以为对 α-异威特酮等化合物的研究提供参考,特别是在了解它们的分布、生物利用度和生态影响方面(Irrgeher 和 Prohaska,2015)。

安全和危害

When handling alpha-Isowighteone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

Alpha-Isowighteone is a natural product found in certain plants, such as the Galapagos old tobacco tree It’s known that it’s a prenylated flavonoid derivative , and flavonoids often interact with a wide range of proteins, including enzymes and receptors, which can influence numerous biological processes .

Mode of Action

Flavonoids are known to modulate the activity of a variety of enzymes and cell receptors, often by binding to the active site or allosteric sites of these proteins . This can result in changes to the protein’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Alpha-Isowighteone, as a prenylated flavonoid derivative, is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids . In this pathway, enzymes such as isoflavone synthase play a crucial role in redirecting the intermediates of the flavonoid pathway to the isoflavonoid pathway . The downstream effects of this pathway can vary widely, as flavonoids are involved in a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of flavonoids in general can be quite complex, due to factors such as their extensive metabolism, both in the gut and in the liver . The bioavailability of flavonoids can be influenced by many factors, including the specific structure of the flavonoid, the presence of other compounds in the diet, and individual differences in metabolism and gut microbiota .

Result of Action

Alpha-Isowighteone exhibits antibacterial, pro-apoptotic, and anti-inflammatory properties . These effects are likely the result of its interactions with various cellular targets, leading to changes in cellular processes. For example, its antibacterial activity could be due to its ability to interfere with bacterial cell functions, while its anti-inflammatory activity could be related to its ability to modulate the activity of enzymes involved in inflammation.

属性

IUPAC Name |

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGNQQLBHOTANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Isowighteone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate](/img/structure/B582614.png)

![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)

![5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B582624.png)

![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)